molecular formula C23H23N3O4 B14938901 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide

Cat. No.: B14938901
M. Wt: 405.4 g/mol
InChI Key: IMOVHNBSLRIFEO-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that features a chromen-2-one (coumarin) core structure substituted with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the benzimidazole moiety through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one core.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The chromen-2-one core can intercalate with DNA, while the benzimidazole moiety can bind to proteins, affecting their function. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Such as 7-hydroxycoumarin and 4-methylcoumarin.

    Benzimidazole derivatives: Such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is unique due to the combination of the chromen-2-one and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C23H23N3O4/c1-14-10-23(28)30-20-12-19(29-3)15(11-16(14)20)8-9-22(27)24-13-21-25-17-6-4-5-7-18(17)26(21)2/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)

InChI Key

IMOVHNBSLRIFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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